molecular formula C21H18N4O4 B10996890 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide

3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide

Cat. No.: B10996890
M. Wt: 390.4 g/mol
InChI Key: PJSZYLGNJBPMIT-UHFFFAOYSA-N
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Description

3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(7-METHOXY-3-QUINOLYL)PROPANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(7-METHOXY-3-QUINOLYL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dioxo-1,4-dihydroquinazoline with 7-methoxy-3-quinolinecarboxylic acid, followed by amide formation through coupling reactions using reagents like N,N’-carbonyldiimidazole .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(7-METHOXY-3-QUINOLYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazoline compounds.

Scientific Research Applications

3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(7-METHOXY-3-QUINOLYL)PROPANAMIDE has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(7-METHOXY-3-QUINOLYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-1,4-dihydroquinazoline derivatives
  • 7-Methoxyquinoline derivatives
  • Quinazolinone-based compounds

Uniqueness

3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(7-METHOXY-3-QUINOLYL)PROPANAMIDE is unique due to its specific combination of quinazolinone and quinoline moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(7-methoxyquinolin-3-yl)propanamide

InChI

InChI=1S/C21H18N4O4/c1-29-15-7-6-13-10-14(12-22-18(13)11-15)23-19(26)8-9-25-20(27)16-4-2-3-5-17(16)24-21(25)28/h2-7,10-12H,8-9H2,1H3,(H,23,26)(H,24,28)

InChI Key

PJSZYLGNJBPMIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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